N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide
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Overview
Description
N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide is a complex organic compound with a quinazoline core structure This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide typically involves multiple steps. One common method includes the reaction of quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide derivatives. These intermediates are then reacted with phenoxymethyl compounds under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide involves its interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Phenoxyacetamide derivatives: Compounds with the phenoxyacetamide group also show comparable chemical behavior and applications.
Uniqueness
N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide is unique due to the combination of the quinazoline core with the phenoxymethyl and acetamide groups
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]-2-(propan-2-ylideneamino)oxyacetamide |
InChI |
InChI=1S/C20H20N4O4/c1-14(2)23-28-13-19(25)22-24-18(12-27-15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)20(24)26/h3-11H,12-13H2,1-2H3,(H,22,25) |
InChI Key |
IVRDRSNUZVAUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC(=O)NN1C(=NC2=CC=CC=C2C1=O)COC3=CC=CC=C3)C |
solubility |
51.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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